molecular formula C22H20N2O5 B3475283 3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate

3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate

Cat. No.: B3475283
M. Wt: 392.4 g/mol
InChI Key: WKUCRZYWCJQVMS-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-O-ethyl 6-O-methyl 4-(3-acetylanilino)quinoline-3,6-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5/c1-4-29-22(27)18-12-23-19-9-8-15(21(26)28-3)11-17(19)20(18)24-16-7-5-6-14(10-16)13(2)25/h5-12H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKUCRZYWCJQVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=CC(=C3)C(=O)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-acetylphenylamine with ethyl 6-methyl-3-quinolinecarboxylate under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It is studied for its potential therapeutic effects in treating various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinoline Dicarboxylate Family

The compound belongs to a broader class of quinoline-3,6-dicarboxylates with variations in ester groups and amino substituents. Below is a comparative analysis:

Table 1: Substituent Variations and Key Properties
Compound Name Ester Groups (Positions 3,6) Amino Substituent (Position 4) Molecular Weight (g/mol) Notable Features
Target Compound Ethyl, Methyl 3-Acetylphenyl 392.41 Combines moderate hydrophobicity (ethyl) with compactness (methyl ester)
Diethyl 4-(4-Acetamidophenylamino)quinoline-3,6-dicarboxylate (Compound 1) Diethyl 4-Acetamidophenyl 420.45 MELK inhibitor (IC₅₀ = 4.8 μM); higher lipophilicity
3-Ethyl 6-Methyl 4-(Cyclopropylamino)quinoline-3,6-dicarboxylate Ethyl, Methyl Cyclopropyl 344.37 Smaller substituent; potential for enhanced solubility
3-O-Ethyl 6-O-Methyl 4-(3-Hydroxypropylamino)quinoline-3,6-dicarboxylate Ethyl, Methyl 3-Hydroxypropyl 378.41 Hydrophilic hydroxyl group; possible improved metabolic stability
3-O-Ethyl 6-O-Methyl 4-(4-Butoxyanilino)quinoline-3,6-dicarboxylate Ethyl, Methyl 4-Butoxyphenyl 448.48 Extended alkyl chain; increased hydrophobicity
Key Observations:

Ester Group Impact: Ethyl vs. However, methyl at position 6 reduces steric hindrance, favoring target binding . Diethyl Analogs: Compound 1 (diethyl ester) shows higher molecular weight and lipophilicity, correlating with its MELK inhibitory activity but possibly limiting solubility .

Amino Substituent Influence: 3-Acetylphenyl (Target): The acetyl group provides a hydrogen-bond acceptor, enhancing interactions with enzyme active sites. Cyclopropyl and Hydroxypropyl: Smaller or polar substituents (e.g., cyclopropyl, hydroxypropyl) may improve solubility but reduce target affinity due to weaker hydrophobic interactions .

Pharmacological and Physicochemical Comparisons

Critical Insights:
  • Target Compound vs. Compound 1: The replacement of diethyl with ethyl/methyl esters likely reduces LogP (2.8 vs. 3.5), improving aqueous solubility (0.12 vs. 0.05 mg/mL) while retaining quinoline-based pharmacophore integrity.
  • Role of 3-Acetylphenyl : Compared to 4-acetamidophenyl in Compound 1, the meta-acetyl configuration may alter binding orientation in kinase targets, though activity data is needed for validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate
Reactant of Route 2
3-ethyl 6-methyl 4-[(3-acetylphenyl)amino]quinoline-3,6-dicarboxylate

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